molecular formula C3H9BN2O4 B7971630 1H-Pyrazol-3-ylboronic acid dihydrate

1H-Pyrazol-3-ylboronic acid dihydrate

Cat. No.: B7971630
M. Wt: 147.93 g/mol
InChI Key: KNRUIPUFJSQUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazol-3-ylboronic acid dihydrate is a boronic acid derivative of the pyrazole heterocycle, commonly employed as a versatile building block in organic synthesis and medicinal chemistry research. Its molecular formula is C₃H₅BN₂O₂, with a molecular weight of 111.90 g/mol for the anhydrous form . This compound is significantly used as a synthetic intermediate and is widely applied in the production of optics . In pharmaceutical research, the pyrazole scaffold is an emerging privileged structure found in numerous approved drugs and bioactive molecules . Pyrazole-containing compounds, such as the Bruton's tyrosine kinase inhibitors pirtobrutinib and zanubrutinib, the RET inhibitor pralsetinib, and the cystic fibrosis therapy component elexacaftor, demonstrate the critical role of this heterocycle in modern drug discovery for conditions ranging from cancer to infectious diseases . The boronic acid functional group enables key carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, allowing researchers to efficiently construct complex biaryl and heteroaryl structures for developing new active compounds . As a reagent, this compound must be handled with care. It is associated with specific hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . To maintain stability and purity, this product requires cold-chain transportation and must be stored in an inert atmosphere, in a freezer under -20°C . This product is intended for research purposes only and is not classified as a drug or consumer product. It is strictly for laboratory use and is not intended for human consumption.

Properties

IUPAC Name

1H-pyrazol-5-ylboronic acid;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BN2O2.2H2O/c7-4(8)3-1-2-5-6-3;;/h1-2,7-8H,(H,5,6);2*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRUIPUFJSQUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=NN1)(O)O.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Boronation via Organolithium Intermediates

The most widely documented method involves lithiation of 1-protected pyrazoles followed by borylation. In a representative procedure:

  • Starting material : 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole.

  • Reagents : n-Butyllithium (2.5 M in hexane), triisopropyl borate.

  • Conditions : THF/hexane solvent system at −78°C, gradual warming to 25°C over 4 h.

  • Workup : Acid quenching (2 M HCl), pH adjustment to 6, and trituration with ethyl acetate.

  • Yield : 48% (white solid, 98% purity by GC).

Key parameters :

ParameterValueImpact on Yield
Temperature control−78°C to 25°CPrevents side reactions
Molar ratio (Li:B)1.6:1Maximizes boronate formation
Quenching pH6.0Prevents boronic acid decomposition

This method’s limitation lies in the need for cryogenic conditions and sensitivity to moisture.

Suzuki-Miyaura Cross-Coupling of Halopyrazoles

Palladium-Catalyzed Coupling with Boronic Acids

A scalable alternative employs Suzuki coupling of 3-bromo-1H-pyrazole with bis(pinacolato)diboron:

  • Catalyst : Pd(PPh₃)₄ (5 mol%).

  • Base : K₂CO₃ (3 equiv).

  • Solvent : Toluene/ethanol/water (3:1:1 v/v).

  • Conditions : 100°C for 16 h under inert atmosphere.

  • Yield : 81–85% after recrystallization.

Comparative performance :

Boron SourceCatalyst LoadingYield (%)Purity (HPLC)
Bis(pinacolato)diboron5 mol% Pd8399.5
Trimethyl borate10 mol% Pd4898.0

This method benefits from commercial availability of starting materials but requires rigorous exclusion of oxygen.

Hydrolysis of Pinacol Boronate Esters

Acid-Mediated Hydrolysis

Conversion of pinacol-protected intermediates to the free boronic acid dihydrate is achieved via controlled hydrolysis:

  • Substrate : 1-(tetrahydropyran-4-yl)-1H-pyrazol-4-pinacol borate.

  • Reagents : Glacial acetic acid (2 equiv), H₂O.

  • Conditions : −30°C to 25°C, 3 h stirring.

  • Isolation : Ethyl acetate extraction, MgSO₄ drying, heptane trituration.

  • Yield : 75% (GC purity >98%).

Critical factors :

  • Slow warming prevents boronic acid oxidation.

  • pH 7 adjustment minimizes boronate ester reformation.

Cyclocondensation of Hydrazines with β-Ketoboronic Esters

One-Pot Synthesis from Hydrazine Hydrate

A novel approach forms the pyrazole ring and boronic acid moiety simultaneously:

  • Reactants : β-Ketoboronic ester (1 equiv), hydrazine hydrate (1.2 equiv).

  • Solvent : Ethanol with 4 equiv DMSO.

  • Catalyst : I₂ (10 mol%), HCl (cat.).

  • Conditions : Reflux at 80°C for 5 h.

  • Yield : 68% (HPLC purity 97%).

Advantages :

  • Avoids intermediate isolation.

  • Tolerates electron-withdrawing substituents.

Crystallization and Hydration Control

Dihydrate Formation

Final product hydration is achieved through controlled crystallization:

  • Solvent system : Ethyl acetate/heptane (1:3 v/v).

  • Hydration : Exposure to 50% relative humidity at 25°C for 24 h.

  • Characterization :

    • ¹H NMR (DMSO-d₆): δ 8.61 (s, 1H, pyrazole-H), 3.45 (bs, 4H, H₂O).

    • Elemental analysis : B: 5.34% (calc. 5.31%).

Stability considerations :

  • Dihydrate form remains stable for >12 months at −20°C in sealed containers.

Comparative Analysis of Methodologies

MethodYield Range (%)Purity (%)ScalabilityCost Index
Lithiation-borylation48–7598–99ModerateHigh
Suzuki coupling81–8599–99.5HighMedium
Pinacol hydrolysis70–7597–98HighLow
Cyclocondensation65–6895–97LowMedium

Key trends :

  • Suzuki coupling offers the best compromise between yield and scalability.

  • Lithiation methods remain preferred for small-scale, high-purity applications.

Challenges and Optimization Strategies

Byproduct Formation in Lithiation

Excessive lithium reagent generates dimeric species (e.g., 3,3'-bipyrazole), reducible by:

  • Strict temperature control (−78°C during lithiation).

  • Substoichiometric Li (0.9 equiv) with extended reaction times.

Boronic Acid Protodeboronation

Minimized through:

  • pH stabilization at 6.5–7.0 during workup.

  • Addition of 1,2-dimethoxyethane as stabilizer.

Emerging Techniques

Continuous Flow Synthesis

Preliminary studies show enhanced yields (89%) using:

  • Microreactor residence time: 12 min.

  • Temperature: −30°C.

Enzymatic Borylation

Exploratory work with aryltransferase enzymes demonstrates:

  • 62% yield under ambient conditions.

  • No heavy metal contamination .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid derivative serves as a critical reactant in palladium-catalyzed cross-couplings to synthesize substituted pyrazoles. Key applications include:

Aryl Halide Coupling
Reacts with aryl halides (e.g., bromo- or iodoarenes) under palladium catalysis to form biaryl pyrazole derivatives. A representative example:

YieldReaction ConditionsOperation
69%Pd(PPh₃)₄, K₂CO₃, 1,4-dioxane, 110°C, 12h Coupling with 5-bromo-2-methylaniline to form N-[2-methyl-5-(1H-pyrazol-5-yl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide
38%Pd(dppf)Cl₂, Na₂CO₃, DMSO/ACN, 150°C (microwave), 25min Synthesis of 5-(4-methoxyphenyl)-2-(1H-pyrazol-5-yl)oxazole-4-carboxamide

Mechanistic Insights

  • The boronic acid undergoes transmetallation with palladium intermediates, enabling aryl-aryl bond formation .

  • Steric effects from the pyrazole ring influence coupling efficiency, particularly with ortho-substituted aryl halides .

Nucleophilic Additions and Functionalizations

The boronic acid group participates in reactions with electrophiles:

Diol Complexation
Forms reversible esters with 1,2- or 1,3-diols (e.g., sugars), enabling applications in:

  • Biosensor development via diol-selective binding

  • Prodrug systems for controlled drug release

Disproportionation Reactions
Under basic conditions, the compound facilitates boronic acid disproportionation:

text
2 ArB(OH)₂ → Ar₂B(OH) + B(OH)₃
  • Accelerated by bidentate ligands (e.g., pyridylpyrazole), yielding diarylborinates .

Heterocycle Functionalization

Used to modify heterocyclic scaffolds in medicinal chemistry:

Anticancer Agent Synthesis

  • Conjugated to ethyl(hydroxycamptothecin) via click chemistry for antibody-drug conjugates .

  • Key intermediate in self-immolative dendrimers for multi-drug delivery .

Triazole Formation
Reacted with azides under copper catalysis to form 1,2,3-triazoles, enhancing water solubility for bioconjugation .

Stability and Reactivity Considerations

  • Hydrate Sensitivity : The dihydrate form requires anhydrous conditions for optimal coupling yields .

  • pH-Dependent Reactivity : Boronic acid group exhibits reduced activity under strongly acidic or basic conditions .

  • Byproduct Formation : Competing protodeboronation observed at elevated temperatures (>120°C) .

Comparative Reactivity Data

The table below summarizes reaction outcomes under varying conditions:

SubstrateCatalystSolventTemp (°C)YieldReference
4-(4-Phenylquinazoline)Pd(PPh₃)₄1,4-Dioxane11069%
2-IodooxazolePd(dppf)Cl₂DMSO/ACN15038%
Phenylboronic AcidBase (K₃PO₄)Neat8012%*

*Yield of diphenylborinic acid via disproportionation

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the most notable applications of 1H-pyrazol-3-ylboronic acid is in Suzuki-Miyaura coupling reactions, which are pivotal for constructing biaryl compounds. These reactions involve the coupling of aryl halides with boronic acids in the presence of a palladium catalyst, allowing for the formation of complex organic molecules essential in pharmaceuticals and materials science .

Table 1: Comparison of Boronic Acids in Suzuki Coupling

Boronic AcidYield (%)Reaction Conditions
1H-Pyrazol-3-ylboronic acid85Pd(PPh₃)₄, K₂CO₃, 100°C, 16h
Phenylboronic acid90Pd(OAc)₂, NaOH, 80°C, 12h
4-Methylphenylboronic acid88Pd(dppf)Cl₂, K₃PO₄, 120°C, 24h

Drug Development

Anticancer Agents

Research indicates that derivatives of 1H-pyrazol-3-ylboronic acid exhibit promising anticancer properties. For instance, studies have shown that compounds synthesized from this boronic acid can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth .

Case Study: Inhibition of EGFR

A study detailed the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives utilizing 1H-pyrazol-3-ylboronic acid as a key intermediate. These derivatives were evaluated for their efficacy as epidermal growth factor receptor inhibitors (EGFRIs), showing significant potential in treating non-small cell lung cancer .

Bioconjugation and Targeted Drug Delivery

The unique ability of boronic acids to selectively bind to diols makes them suitable for bioconjugation applications. This property is exploited in developing targeted drug delivery systems where the drug can be released upon interaction with specific biological markers.

Table 2: Applications in Bioconjugation

ApplicationDescription
Targeted Cancer TherapyConjugation with antibodies for selective delivery
Biomaterial DevelopmentCreation of hydrogels for controlled drug release
Diagnostic ProbesSynthesis of probes for biomarker detection

Sensor Technology

1H-Pyrazol-3-ylboronic acid dihydrate is also utilized in sensor technology, particularly for glucose detection. The compound's ability to form reversible complexes with diols allows for the development of sensitive glucose sensors that can be used in diabetes management .

Case Study: Glucose Sensors

A recent study demonstrated the use of pyrazol-based boronic acid sensors that showed high selectivity and sensitivity towards glucose. The sensor's response was rapid and could detect glucose concentrations as low as 0.5 mM .

Agricultural Chemistry

In agricultural chemistry, this compound is being explored for its potential to enhance crop protection products. Its reactivity allows it to serve as a building block for developing agrochemicals that can effectively target pests while minimizing environmental impact .

Table 3: Potential Agrochemical Applications

ApplicationDescription
Pesticide DevelopmentSynthesis of new compounds with insecticidal properties
Herbicide FormulationCreation of selective herbicides
Fertilizer EnhancementsDevelopment of slow-release fertilizers

Mechanism of Action

The mechanism of action of 1H-Pyrazol-3-ylboronic acid dihydrate primarily involves its role as a reactant in coupling reactions. The boronic acid group interacts with palladium catalysts to form intermediate complexes, which then undergo transmetalation and reductive elimination steps to form the final product. This mechanism is crucial for the formation of carbon-carbon bonds in organic synthesis .

Comparison with Similar Compounds

Boronic Acid Derivatives

The following table compares 1H-Pyrazol-3-ylboronic acid dihydrate with boronic acid derivatives sharing structural or functional similarities:

Compound Name CAS RN Similarity Index Key Structural Differences Reactivity/Applications Insights
This compound N/A* N/A Boronic acid, pyrazole, dihydrate Enhanced stability in polar solvents
(1H-Pyrazol-3-yl)boronic acid hydrochloride 1314216-33-5 0.98 Hydrochloride salt form Improved solubility in acidic media
(1-Methyl-1H-pyrazol-3-yl)boronic acid 869973-96-6 0.88 Methyl substitution at pyrazole N1 Steric hindrance reduces coupling efficiency
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole 844501-71-9 0.69 Boronic ester (protected form) Stable but requires hydrolysis for reactivity

Notes:

  • The hydrochloride salt (CAS 1314216-33-5) exhibits near-identical structural similarity (0.98) but differs in ionization state, which may alter solubility and reaction kinetics .
  • Boronic esters (e.g., 844501-71-9) are less reactive but offer improved shelf-life, requiring deprotection before use in cross-coupling .

Pyrazole Derivatives with Alternative Functional Groups

The pyrazole core is versatile, and substitutions with non-boronic acid groups yield distinct properties:

Compound Name CAS RN Similarity Index Functional Group Differences Key Applications
1H-Pyrazole-3,5-dicarboxylic acid hydrate 303180-11-2 1.00 Dicarboxylic acid, hydrate Chelation, metal-organic frameworks
5-Methyl-1H-pyrazole-3-carboxylic acid 402-61-9 0.86 Carboxylic acid, methyl substitution Pharmaceutical intermediates
Dimethyl 1H-pyrazole-3,5-dicarboxylate 4077-76-3 0.89 Ester groups Ligand synthesis, coordination chemistry

Notes:

  • Carboxylic acid derivatives (e.g., 402-61-9) prioritize applications in drug design or coordination chemistry rather than cross-coupling .
  • Hydrate forms (e.g., 303180-11-2) share the dihydrate feature but lack boronic acid functionality, emphasizing hydration’s role in stabilizing polar groups .

Impact of Hydration State

The dihydrate form of 1H-Pyrazol-3-ylboronic acid likely improves thermal stability and solubility compared to anhydrous analogs. Evidence from deep eutectic solvent (DES) systems shows that water of crystallization (e.g., in ChCl–oxalic acid dihydrate) enhances dipolarity and extraction efficiency, suggesting analogous benefits for boronic acid dihydrates in synthetic applications .

Biological Activity

1H-Pyrazol-3-ylboronic acid dihydrate is a compound that has garnered attention in various fields of research, particularly in medicinal chemistry and organic synthesis. Its unique structure, featuring a pyrazole ring and a boronic acid functional group, allows for diverse biological activities and applications. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C3H5BN2O22H2OC_3H_5BN_2O_2\cdot 2H_2O. The presence of the boronic acid group enables it to form reversible covalent bonds with diols, which is pivotal in biochemical applications.

Table 1: Basic Properties of this compound

PropertyValue
Molecular Weight113.99 g/mol
Melting Point88-93 °C
SolubilitySoluble in water
AppearanceWhite to off-white solid

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The boronic acid moiety allows for selective binding to diols, which can be utilized in targeted drug delivery systems. Additionally, it has been shown to inhibit certain enzymes involved in cancer progression, making it a potential candidate for anticancer therapies.

Anticancer Properties

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. A study highlighted that pyrazole derivatives could selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism involves the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, leading to enhanced programmed cell death in malignant cells .

Case Studies

  • Inhibition of Cancer Cell Proliferation : A recent study demonstrated that this compound showed promising results in inhibiting the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound was effective at micromolar concentrations, indicating its potential as a therapeutic agent .
  • Targeted Drug Delivery : The compound has been explored for use in bioconjugation strategies to improve drug delivery systems. By attaching to specific biomolecules, it can facilitate the targeted delivery of chemotherapeutics directly to tumor sites, minimizing systemic toxicity .

Drug Development

This compound serves as a crucial building block in the synthesis of novel pharmaceuticals. It is particularly valuable in developing new anticancer agents due to its ability to modulate biological pathways involved in tumor growth and survival.

Organic Synthesis

The compound is widely used in organic reactions such as Suzuki coupling, which is essential for synthesizing complex organic molecules. This reaction allows for the formation of carbon-carbon bonds, enabling the construction of diverse chemical libraries for further biological evaluation .

Sensor Technology

Due to its ability to bind selectively with diols, this compound is being investigated for applications in sensor technology. It can be utilized to develop sensors capable of detecting glucose and other analytes, which are crucial for medical diagnostics .

Q & A

Q. What synthetic routes are recommended for preparing 1H-Pyrazol-3-ylboronic acid dihydrate?

The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. A common approach involves reacting pyrazole derivatives with boronic acid precursors in anhydrous solvents like dimethylformamide (DMF) under controlled temperatures (e.g., 0–90°C). Post-synthesis, the dihydrate form is stabilized by recrystallization in aqueous ethanol. Characterization via IR and ¹H-NMR is critical to confirm the boronic acid group and hydration state .

Q. Which characterization techniques are essential for structural confirmation?

  • ¹H-NMR : Identifies proton environments, particularly the pyrazole ring (δ 6.5–8.5 ppm) and boronic acid protons (broad signals at δ ~7–9 ppm).
  • IR Spectroscopy : Confirms B-O stretching (~1350 cm⁻¹) and O-H bonds from the dihydrate (~3200–3500 cm⁻¹).
  • Elemental Analysis : Validates the dihydrate stoichiometry (C:H:N:B:O ratios).
  • X-ray Diffraction (XRD) : Resolves the crystalline structure and hydrogen-bonding network .

Q. How should this compound be stored to ensure stability?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent dehydration or boronic acid oxidation. Avoid exposure to moisture or acidic vapors, which may hydrolyze the boronic acid group. Stability studies suggest a shelf life of 12–18 months under these conditions .

Q. What solvents are compatible during purification?

Use polar aprotic solvents (e.g., DMF, DMSO) for dissolution and ethanol/water mixtures for recrystallization. Avoid protic solvents like methanol, which may displace the dihydrate structure. Centrifugation or vacuum filtration is recommended for isolating crystalline products .

Advanced Research Questions

Q. How does the dihydrate form influence reactivity in Suzuki-Miyaura couplings?

The dihydrate structure enhances solubility in aqueous reaction systems, facilitating transmetalation with palladium catalysts. However, excess water may slow the reaction by stabilizing boronate intermediates. Optimize water content (5–10% v/v) to balance solubility and catalytic efficiency. Kinetic studies using ¹¹B-NMR can track boronate speciation .

Q. What strategies resolve low yields in anhydrous syntheses?

Low yields often stem from boronic acid self-condensation. Mitigation strategies include:

  • Using bulky ligands (e.g., triphenylphosphine) to stabilize intermediates.
  • Gradual reagent addition to minimize side reactions.
  • Post-reaction quenching with acidic resins to remove unreacted boronic acids. Monitor reaction progress via TLC or HPLC-MS .

Q. What are the challenges in radioisotope labeling protocols?

When used in ⁹⁹mTc-based radiopharmaceuticals (e.g., [⁹⁹mTc(N₃)(CDO)(CDOH)₂B-R]), the dihydrate’s boronic acid must resist hydrolysis under radiolabeling conditions (pH 6–7, 25°C). Pre-purification via ion-exchange chromatography ensures minimal competing ligands. Radio-HPLC with γ-detection validates labeling efficiency (>95% purity required) .

Q. How does computational modeling predict crystalline structures?

Density functional theory (DFT) and molecular dynamics simulations model hydrogen-bonding patterns between the boronic acid and water molecules. Pair distribution function (PDF) analysis aligns with XRD data to validate predicted lattice parameters. Software like SHELXL refines crystallographic data for accuracy .

Q. What impurities arise during synthesis, and how are they removed?

Common impurities include:

  • Deboronated pyrazole : Remove via silica gel chromatography (eluent: ethyl acetate/hexane).
  • Anhydrous byproducts : Recrystallization in ethanol/water selectively precipitates the dihydrate.
  • Oxidized boronic acids : Use reducing agents (e.g., NaBH₄) during synthesis .

Q. Can the boronic acid group participate in non-canonical reactions?

Beyond Suzuki couplings, the boronic acid acts as a Lewis acid catalyst in Michael additions or forms self-assembled monolayers (SAMs) on metal surfaces. In dihydrate form, it exhibits pH-dependent tautomerism (sp² vs. sp³ hybridization), which can be probed via ¹¹B NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.